molecular formula C20H22O4 B584838 (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid

Cat. No.: B584838
M. Wt: 326.4 g/mol
InChI Key: JZTUSBQKQHUSQE-FLIBITNWSA-N
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Description

CAY10669 is a chemical compound known for its inhibitory effects on the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). It has a molecular formula of C20H22O4 and a molecular weight of 326.39 g/mol . This compound is a derivative of anacardic acid and has shown a two-fold improvement in inhibitory potency over anacardic acid .

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Pentyloxybenzoic acid . Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mechanism of Action

Target of Action

CAY10669 primarily targets the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor) . PCAF is an enzyme that plays a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA.

Mode of Action

CAY10669 acts as an inhibitor of PCAF , with an IC50 of 662 μM . By inhibiting PCAF, CAY10669 prevents the acetylation of histones, thereby influencing gene expression.

Biochemical Pathways

The inhibition of PCAF by CAY10669 affects the histone acetylation pathway . This can lead to changes in the transcription of certain genes, which can have downstream effects on various cellular processes.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may be well-absorbed and distributed in the body

Result of Action

CAY10669 has been shown to enhance the SAHA-induced acetylation in HEPG2 cells, exhibit cytotoxicity in zebrafish embryos, and promote transgene expression in CHO-K1 cells . These effects are likely the result of its inhibition of PCAF and the subsequent changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10669 involves the derivatization of anacardic acid. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production methods for CAY10669 are not widely documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: CAY10669 primarily undergoes reactions typical of phenolic compounds and carboxylic acids. These include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTUSBQKQHUSQE-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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